In-Depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate
In-Depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer with significant potential in advanced materials and biomedical applications. This document details its core properties, synthesis, polymerization, and safety considerations, presenting data in a clear and accessible format for researchers and professionals in drug development and material science.
Core Chemical Properties
1H,1H,9H-Hexadecafluorononyl methacrylate is a methacrylate ester characterized by a long, highly fluorinated alkyl chain. This structural feature imparts unique properties, including hydrophobicity, oleophobicity, and high thermal stability.
| Property | Value | Reference |
| CAS Number | 1841-46-9 | [1][2] |
| Molecular Formula | C13H8F16O2 | [3] |
| Molecular Weight | 500.18 g/mol | [4] |
| Density | 1.518 g/cm³ | [4] |
| Boiling Point | 234 °C (lit.) | [4] |
| Refractive Index | n20/D 1.344 (lit.) | [4] |
| Flash Point | 104.5 °C | [4] |
Spectroscopic Data
While a dedicated full spectral analysis for 1H,1H,9H-Hexadecafluorononyl Methacrylate is not publicly available, characteristic peaks can be inferred from the analysis of similar fluorinated methacrylate compounds.
Infrared (IR) Spectroscopy: The IR spectrum of a methacrylate monomer will typically show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Another characteristic peak is the C=C stretching vibration of the vinyl group, which appears around 1635-1640 cm⁻¹. The presence of the long fluorinated chain would be indicated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the methacrylate group at approximately 5.5-6.1 ppm. The methyl group protons on the double bond would appear as a singlet around 1.9 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be expected in the region of 4.3 ppm. The single proton at the 9-position of the fluorinated chain (-CHF₂) would likely appear as a triplet of triplets.
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¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 167 ppm. The carbons of the vinyl group would appear in the 125-136 ppm region. The carbons in the fluorinated alkyl chain would exhibit complex splitting patterns due to C-F coupling.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the methacrylate group and fragmentation of the fluorinated alkyl chain.
Experimental Protocols
Synthesis of 1H,1H,9H-Hexadecafluorononyl Methacrylate
A common method for the synthesis of methacrylate esters is the esterification of methacrylic acid or the reaction of methacryloyl chloride with the corresponding alcohol. For 1H,1H,9H-Hexadecafluorononyl Methacrylate, the synthesis would involve the reaction of 1H,1H,9H-hexadecafluoro-1-nonanol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Illustrative Experimental Protocol:
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In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1H,1H,9H-hexadecafluoro-1-nonanol and triethylamine in a suitable anhydrous solvent (e.g., dichloromethane).
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Cool the mixture in an ice bath.
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Slowly add a solution of methacryloyl chloride in the same solvent to the cooled mixture.
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Allow the reaction to proceed at room temperature for several hours while monitoring the progress by thin-layer chromatography.
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Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride and any unreacted starting materials.
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The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography to yield pure 1H,1H,9H-Hexadecafluorononyl Methacrylate.
Polymerization of 1H,1H,9H-Hexadecafluorononyl Methacrylate
Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and architecture.
Illustrative Free-Radical Polymerization Protocol:
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Dissolve 1H,1H,9H-Hexadecafluorononyl Methacrylate in a suitable solvent (e.g., toluene, ethyl acetate).
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Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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De-gas the solution to remove oxygen, which can inhibit polymerization.
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Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).
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Allow the polymerization to proceed for the desired time to achieve the target conversion.
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The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and then dried under vacuum.
Applications in Drug Development
The unique properties of fluorinated polymers make them attractive for various applications in drug delivery. The high hydrophobicity of poly(1H,1H,9H-Hexadecafluorononyl Methacrylate) can be utilized to encapsulate and control the release of hydrophobic drugs. Polymers based on this monomer can be used to form nanoparticles, micelles, or coatings for medical devices.
Potential Signaling Pathway Interaction (Hypothetical):
While no specific signaling pathways have been directly elucidated for this compound, its use in drug delivery systems could indirectly impact cellular pathways. For instance, nanoparticles formulated with this polymer could be designed for targeted delivery to cancer cells, where the released drug would then interact with specific signaling pathways involved in cell proliferation or apoptosis.
Safety and Handling
Hazard Identification: 1H,1H,9H-Hexadecafluorononyl methacrylate is classified as an irritant (Xi) and flammable (F).
Risk and Safety Phrases:
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R36/37/38: Irritating to eyes, respiratory system, and skin.
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S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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S36: Wear suitable protective clothing.
General Handling Precautions:
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Handle in a well-ventilated area.
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Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Keep away from heat, sparks, and open flames. Store in a cool, dry place.
Toxicological Information: Specific toxicological data for 1H,1H,9H-Hexadecafluorononyl methacrylate is limited. However, as with other methacrylates, it should be handled with care to avoid potential sensitization and irritation. Long-term exposure effects have not been fully investigated. For fluorinated polymers in general, there is ongoing research into their biocompatibility and potential long-term health effects.
